molecular formula C19H20F2N2O B1327365 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-48-6

3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1327365
CAS RN: 898762-48-6
M. Wt: 330.4 g/mol
InChI Key: JMGFBBJPSITSSD-UHFFFAOYSA-N
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Description

3,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O and a molecular weight of 330.38 g/mol . The IUPAC name for this compound is (3,4-difluorophenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is 1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Phototoxicity and Photoprotection

  • Benzophenones, including derivatives similar to 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone, exhibit phototoxic behavior when exposed to UV radiation. However, some derivatives are used as photoprotective agents in sunscreens. Minor molecular changes in benzophenone derivatives can lead to significant differences in phototoxic characteristics (Placzek et al., 2013).

Environmental Impact and Removal

  • Benzophenone derivatives are found in aquatic environments and could affect water quality and human health. Studies on aqueous ferrate(VI) oxidation and other methods like photocatalytic degradation have been conducted to understand the removal efficiency of these compounds from water (Yang & Ying, 2013), (Wang et al., 2019).

Endocrine-Disrupting Activity

  • Some benzophenone derivatives, including those structurally related to 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone, have been identified as endocrine disruptors. Their metabolism in human and animal models and subsequent effects on estrogenic and anti-androgenic activities are areas of active research (Watanabe et al., 2015).

Biodegradation and Environmental Safety

  • The biodegradation of benzophenone derivatives is crucial for environmental safety. Studies on single bacterial strains capable of degrading these compounds indicate potential for bioremediation techniques (Jin et al., 2019).

properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGFBBJPSITSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643900
Record name (3,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898762-48-6
Record name Methanone, (3,4-difluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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